2,2'-Bipyridine, 6-(chloromethyl)-
CAS No.: 82740-65-6
Cat. No.: VC14350494
Molecular Formula: C11H9ClN2
Molecular Weight: 204.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82740-65-6 |
|---|---|
| Molecular Formula | C11H9ClN2 |
| Molecular Weight | 204.65 g/mol |
| IUPAC Name | 2-(chloromethyl)-6-pyridin-2-ylpyridine |
| Standard InChI | InChI=1S/C11H9ClN2/c12-8-9-4-3-6-11(14-9)10-5-1-2-7-13-10/h1-7H,8H2 |
| Standard InChI Key | XYWATVAUJZDUDW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C2=CC=CC(=N2)CCl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
6-(Chloromethyl)-2,2'-bipyridine consists of two pyridine rings connected by a single bond at their 2-positions, with a chloromethyl (-CH₂Cl) substituent at the 6-position of one ring (Figure 1). The bipyridine backbone provides a rigid, planar structure conducive to π-π stacking and metal coordination, while the chloromethyl group introduces a site for further chemical modification .
Table 1: Key Molecular Properties
Spectroscopic Features
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NMR Spectroscopy: The chloromethyl group’s protons resonate at δ ~4.5–5.0 ppm in ¹H NMR, while the pyridine protons appear as distinct multiplet signals between δ 7.0–8.5 ppm.
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IR Spectroscopy: C-Cl stretching vibrations are observed near 650 cm⁻¹, confirming the presence of the chloromethyl moiety.
Synthesis and Purification Strategies
Chloromethylation of 2,2'-Bipyridine
The most common synthesis involves the direct chloromethylation of 2,2'-bipyridine. This reaction typically employs formaldehyde (HCHO) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), under reflux conditions .
Critical Reaction Parameters:
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Temperature: 80–100°C
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Solvent: Dichloroethane or toluene
Alternative Routes
Lithiation-functionalization sequences have been explored but suffer from lower yields (~45%) due to intermediate instability. For example, lithiation of 6-bromo-2,2'-bipyridine followed by quenching with chloromethylating agents often results in byproduct formation .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chloromethyl group undergoes facile nucleophilic substitution with a variety of reagents:
Common Nucleophiles:
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Amines: Forms secondary or tertiary amine derivatives for ligand design.
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Thiols: Yields thioether-linked complexes for sensor applications.
Coordination Chemistry
The bipyridine moiety acts as a bidentate ligand, coordinating to transition metals through its two nitrogen atoms. The chloromethyl group remains inert during complexation, allowing post-synthetic modification of metal complexes.
Example Complex:
This ruthenium complex exhibits tunable redox properties, making it suitable for photocatalytic applications .
Applications in Materials Science and Catalysis
Metal-Organic Frameworks (MOFs)
6-(Chloromethyl)-2,2'-bipyridine serves as a strut ligand in MOFs, where its chloromethyl group enables covalent post-synthetic modification. For instance, reaction with ethylenediamine yields amine-functionalized MOFs with enhanced CO₂ adsorption capacity .
Catalytic Systems
Palladium complexes of this ligand demonstrate high activity in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) exceeding 10⁵ under mild conditions .
Table 2: Catalytic Performance Comparison
| Catalyst System | Reaction | Yield (%) | TON |
|---|---|---|---|
| Pd/6-(CH₂Cl)-bipyridine | Suzuki-Miyaura Coupling | 98 | 1.2 × 10⁵ |
| Pd/2,2'-bipyridine | Suzuki-Miyaura Coupling | 85 | 8.7 × 10⁴ |
Comparative Analysis with Related Compounds
2,2'-Bipyridine vs. 6-Substituted Derivatives
| Property | 2,2'-Bipyridine | 6-(CH₂Cl)-bipyridine |
|---|---|---|
| Coordination Strength | Moderate (log β ~8) | Enhanced (log β ~10) |
| Functionalization | Limited | Versatile via -CH₂Cl |
| Solubility | High in polar solvents | Moderate in DMF/DMSO |
6-Monochloromethyl vs. 6,6'-Bis(chloromethyl)
The bis-chloromethyl analogue (C₁₂H₁₀Cl₂N₂) exhibits higher reactivity but reduced solubility, limiting its utility in homogeneous catalysis .
Future Directions and Research Opportunities
Advanced Functional Materials
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Development of stimuli-responsive MOFs using post-synthetic modification of 6-(CH₂Cl)-bipyridine-based frameworks.
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Integration into conductive polymers for organic electronics.
Bioconjugation Strategies
Exploration of chloromethyl-azide “click” reactions for tagging biomolecules in diagnostic assays.
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